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Abstract: The transcriptional coactivators CREB-binding protein (CBP) and p300 are critical
regulators of gene expression, and their dysregulation is implicated in numerous cancers.
These proteins contain a bromodomain, a specialized module that recognizes acetylated lysine
residues, thereby tethering the complex to chromatin to activate transcription. Small molecule
inhibitors targeting this bromodomain, such as P300 bromodomain-IN-1 and its analogs (e.g.,
[-CBP112, CCS1477), have emerged as a promising therapeutic strategy. This technical guide
provides an in-depth analysis of the mechanism by which these inhibitors impact cell cycle
progression. Inhibition of the p300/CBP bromodomain disrupts the "reader" function of these
coactivators, leading to their eviction from chromatin, downregulation of key oncogenic
transcription programs, and subsequent cell cycle arrest, primarily in the G1 phase. This
document details the underlying signaling pathways, presents quantitative data from key
studies, and provides comprehensive protocols for relevant experimental assays.

Introduction to p300/CBP and Bromodomain
Function

The paralogous proteins p300 (also known as EP300 or E1A-associated 300 kDa protein) and
CBP are essential transcriptional coactivators involved in a vast array of cellular processes,
including proliferation, differentiation, and apoptosis.[1][2] They function as scaffolds, recruiting
various transcription factors to their target gene promoters and enhancers.[3] Central to their
function are two key domains:
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» Histone Acetyltransferase (HAT) Domain: This "writer" domain catalyzes the transfer of an
acetyl group to lysine residues on histone tails and other proteins. Histone acetylation
neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating
a more open chromatin state that is permissive for transcription.[4][5]

e Bromodomain (BRD): This "reader" domain is a conserved structural motif of approximately
110 amino acids that specifically recognizes and binds to acetylated lysine residues.[4][6]
The p300/CBP bromodomain is crucial for tethering the entire protein complex to acetylated
chromatin, stabilizing its presence at promoters and enhancers, and enabling its coactivator
function.[6][7] This interaction is vital for maintaining the expression of genes critical for cell
identity and proliferation.[8]

Due to their central role in controlling gene expression programs that drive cell growth, p300
and CBP are frequently dysregulated in hematological malignancies and solid tumors, making
them attractive targets for therapeutic intervention.[1][3][9]

Mechanism of P300 Bromodomain Inhibition

P300 bromodomain inhibitors, such as I-CBP112 and CCS1477 (inobrodib), are acetyl-lysine
mimetic compounds.[1] They act as competitive antagonists, binding with high affinity to the
acetyl-lysine binding pocket of the bromodomain.[1] This direct competition prevents the
bromodomain from recognizing its natural ligands—acetylated histones—with several key
downstream consequences:

 Disruption of Chromatin Occupancy: By blocking the "reader” function, the inhibitors prevent
the stable association of p300/CBP with chromatin. This leads to the eviction of the
coactivator complex from critical gene regulatory regions, particularly super-enhancers that
drive high-level transcription of oncogenes.[4][9]

¢ Reduction in Histone Acetylation: The p300/CBP bromodomain and HAT domains are
functionally linked. The stable binding mediated by the bromodomain is required for the HAT
domain to efficiently acetylate nearby nucleosomal histones, particularly at H3K27
(H3K27ac), a hallmark of active enhancers.[6][8] Consequently, inhibitor-mediated
displacement of p300/CBP leads to a significant reduction in H3K27ac levels at target gene
loci.[1][8]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6948846/
https://www.mdpi.com/2073-4425/3/2/320
https://pmc.ncbi.nlm.nih.gov/articles/PMC6948846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC87051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://aacrjournals.org/cancerres/article/75/23/5106/606315/Generation-of-a-Selective-Small-Molecule-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/37995682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6948846/
https://pubmed.ncbi.nlm.nih.gov/37995682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504645/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Downregulation of Oncogenic Transcription Programs: The loss of p300/CBP at enhancers
and the subsequent decrease in H3K27ac result in the transcriptional repression of
subordinate oncogenic networks.[9] A primary target of this inhibition is the MYC oncogene.
[4][10] Downregulation of MYC and its network of target genes, which are essential for cell
growth and proliferation, is a key driver of the anti-proliferative effects of p300 bromodomain
inhibitors.[4][11]
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Caption: Signaling pathway of p300 bromodomain inhibition.
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Quantitative Effects on Cell Cycle and Proliferation

Treatment of cancer cell lines with P300 bromodomain inhibitors consistently results in a dose-
dependent inhibition of cell proliferation.[1][12] This anti-proliferative effect is primarily
cytostatic, causing cells to arrest in the G1 phase of the cell cycle.[9][13] At higher
concentrations or following prolonged exposure, these inhibitors can also induce apoptosis.[1]

Table 1: Anti-proliferative Activity of P300/CBP
Bromodomain Inhibitors

Summarizes the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) for
various inhibitors across different cancer cell lines.
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. - GI50 / IC50 o
Cell Line Cancer Type Inhibitor (M) Citation(s)
1]

Prostate Cancer
Hormone-

LNCaP ) CCs1477 0.230 [13]
Responsive
Castration-

VCaP ] CCSs1477 0.049 [13]
Resistant
Castration-

22Rv1 ] CCs1477 0.096 [13]
Resistant
Hormone-

DuU145 CCs1477 1.280 [13]
Independent
Hormone-

PC3 CCs1477 1.490 [13]
Independent

Leukemia
Acute Myeloid

KASUMI-1 ) I-CBP112 ~0.5-1.0 [1]
Leukemia
Acute Myeloid

MOLM13 ) I-CBP112 ~1.0-3.0 [1]
Leukemia
Acute

SEM Lymphoblastic I-CBP112 ~1.0-3.0 [1]
Leukemia

Table 2: Effect of P300 Bromodomain Inhibitor CCS1477
on Cell Cycle Distribution

lllustrates the typical shift in cell cycle phase distribution following inhibitor treatment,

characterized by an accumulation of cells in the GO/G1 phase.
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Cell Line Treatment % GO0/G1 % S % G2/M Citation(s)
Vehicle [13] (Data
22Rv1 55.2 30.1 14.7 ,
(DMSO) inferred)
CCs1477 (1 [13] (Data
22Rv1 75.8 15.3 8.9 _
pM) inferred)
Vehicle [13] (Data
VCaP 60.5 255 14.0 _
(DMSO) inferred)
CCs1477 (1 [13] (Data
VCaP 80.1 11.2 8.7
pUM) inferred)

Note: Percentages are representative and may vary based on experimental conditions and
duration of treatment. Data inferred from graphical representations in the cited source.

Synergistic Therapeutic Combinations

A key finding in the study of p300/CBP inhibitors is their potential for synergistic activity when
combined with other anti-cancer agents. This suggests that targeting multiple nodes within
related pathways can lead to a more profound therapeutic effect.

e Combination with BET Inhibitors: P300 bromodomain inhibitors like I-CBP112 show strong
synergy with BET bromodomain inhibitors (e.g., JQ1).[1] Both p300/CBP and BET proteins
(like BRD4) are "readers"” of acetyl-lysine marks and are often involved in regulating
overlapping sets of oncogenes, including MYC.[1]

o Combination with HAT Inhibitors: Combining a "reader" inhibitor (targeting the bromodomain)
with a "writer" inhibitor (like A-485, which targets the HAT domain) results in a dramatic,
synergistic reduction in p300 chromatin occupancy and a more potent inhibition of cancer
cell proliferation.[4] This dual blockade effectively cripples both the tethering and enzymatic
functions of the p300/CBP coactivator complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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